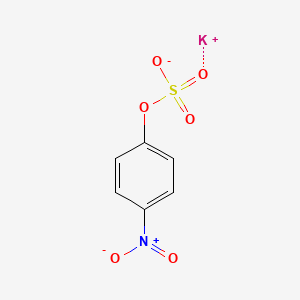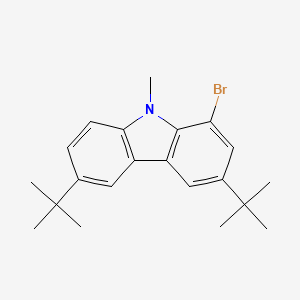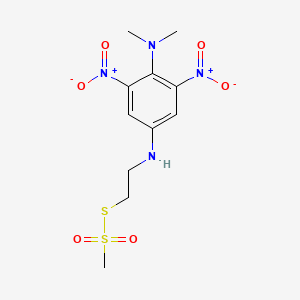
1-N,1-N-dimethyl-4-N-(2-methylsulfonylsulfanylethyl)-2,6-dinitrobenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate involves multiple steps. The starting material is typically 4-dimethylamino-3,5-dinitrobenzene, which undergoes a series of reactions to introduce the ethylamino and methanethiosulfonate groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets research-grade standards .
化学反応の分析
Types of Reactions
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
科学的研究の応用
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Protein Labeling: The compound is used to label proteins for detection and analysis.
Enzyme Inhibition Studies: It is used to study enzyme mechanisms by acting as an inhibitor.
Drug Development: The compound is used in the development of new drugs by serving as a model compound for testing.
作用機序
The mechanism of action of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts normal protein function, making it a valuable tool in studying protein mechanisms and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide: Similar in structure but contains a maleimide group instead of methanethiosulfonate.
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate: Another variant with slight modifications in the functional groups.
Uniqueness
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate is unique due to its specific functional groups that allow for targeted interactions with proteins. Its non-fluorescent nature makes it particularly useful in applications where fluorescence interference needs to be minimized .
特性
分子式 |
C11H16N4O6S2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
1-N,1-N-dimethyl-4-N-(2-methylsulfonylsulfanylethyl)-2,6-dinitrobenzene-1,4-diamine |
InChI |
InChI=1S/C11H16N4O6S2/c1-13(2)11-9(14(16)17)6-8(7-10(11)15(18)19)12-4-5-22-23(3,20)21/h6-7,12H,4-5H2,1-3H3 |
InChIキー |
MYEDTIJJJXMUDV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])NCCSS(=O)(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
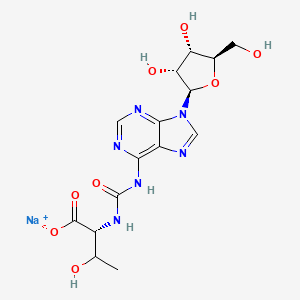
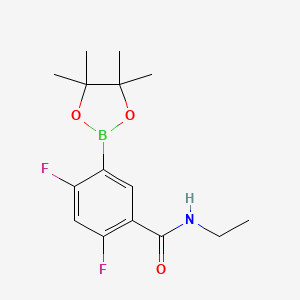
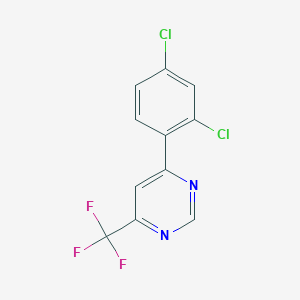
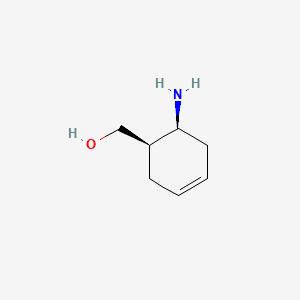
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
